Azetidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Azetidines are used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, making them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

- The methods of application or experimental procedures involve the synthesis of azetidines and the reaction type used for functionalization of azetidines .

- The outcomes of these applications have led to remarkable advances in the chemistry and reactivity of azetidines .

- Azetidines are used as motifs in drug discovery . They have shown a diverse range of pharmacological activities, such as anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities .

- The methods of application involve using azetidines as motifs in the synthesis of drugs .

- The outcomes of these applications have led to the development of drugs with a wide range of pharmacological activities .

- Azetidines are used in peptidomimetic and nucleic acid chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

- The methods of application involve using azetidines as amino acid surrogates .

- The outcomes of these applications have led to the development of peptidomimetics and nucleic acids .

Organic Synthesis and Medicinal Chemistry

Drug Discovery

Peptidomimetic and Nucleic Acid Chemistry

- Azetidines have been used in polymer synthesis .

- The methods of application involve using azetidines in the synthesis of polymers .

- The outcomes of these applications have led to the development of new types of polymers .

- Azetidines have been used as chiral templates .

- The methods of application involve using azetidines as templates in the synthesis of chiral compounds .

- The outcomes of these applications have led to the development of chiral compounds .

- The iodocyclisation of homoallylhydrazine was investigated and a new synthetic method was established to prepare a library of novel pyrazoline derivatives .

- The methods of application involve the iodocyclisation of homoallylhydrazine .

- The outcomes of these applications have led to the synthesis of novel pyrazoline derivatives .

Polymer Synthesis

Chiral Templates

Synthesis of Pyrazoline Derivatives

- Since the early 1990s, asymmetric catalytic applications of chiral, azetidine-derived, ligands and organocatalysts have been developed .

- The methods of application involve using azetidine-derived ligands and organocatalysts to engender asymmetry in reactions .

- The outcomes of these applications have led to the development of asymmetric reactions including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions .

- The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

- The methods of application involve using the aza Paternò–Büchi reaction for the synthesis of functionalized azetidines .

- The outcomes of these applications have led to the synthesis of functionalized azetidines .

Asymmetric Catalysis

Synthesis of Functionalized Azetidines

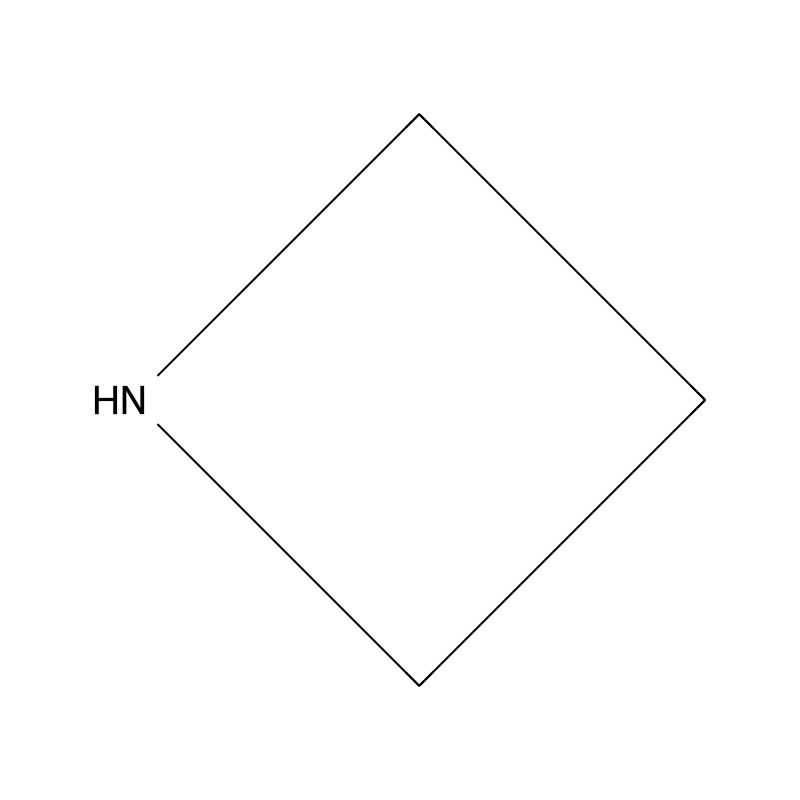

Azetidine is a saturated heterocyclic organic compound characterized by its four-membered ring structure, which consists of three carbon atoms and one nitrogen atom. At room temperature, azetidine appears as a colorless liquid with a strong ammonia-like odor and exhibits basic properties that are notably stronger than most secondary amines . The compound's unique structural configuration contributes to its significant ring strain, which influences its reactivity and stability compared to related compounds such as aziridines .

- Ring Opening: Azetidine can undergo ring-opening reactions when treated with concentrated hydrochloric acid or other nucleophiles, leading to the formation of azetidinium ions or other derivatives .

- Chloroformate Reactions: The interaction between azetidines and chloroformates can yield functionalized γ-chloroamines, demonstrating their utility in synthetic organic chemistry .

- Cycloaddition Reactions: Azetidines can also be synthesized through cycloaddition processes, such as the aza-Paterno-Büchi reaction, which utilizes light to promote the reaction of 2-isoxazoline-3-carboxylates with alkenes .

Azetidine and its derivatives have shown notable biological activities. For instance, azetidine-2-carboxylic acid is recognized as a toxic mimic of proline, which can interfere with protein synthesis in biological systems . Additionally, azetidines have been explored for their potential roles in drug discovery, particularly as building blocks for pharmaceuticals due to their structural uniqueness and reactivity .

Several methods have been developed for synthesizing azetidine, including:

- Reduction of Azetidinones: Azetidine can be synthesized by reducing azetidinones using lithium aluminum hydride or a mixture of lithium aluminum hydride and aluminum trichloride .

- Cyclization of γ-Substituted Amines: This method involves cyclizing γ-substituted amines under specific conditions to form the azetidine ring .

- Microwave-Assisted Synthesis: A one-pot synthesis approach using alkyl dihalides and primary amines under microwave irradiation has been reported as an efficient method for generating azetidines .

Azetidine finds applications in various fields:

- Drug Development: Its unique structure makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

- Polymer Chemistry: Azetidines are utilized in polymerization processes, contributing to the synthesis of novel materials with desirable properties .

- Chiral Templates: Due to their stereochemical characteristics, azetidines serve as chiral templates in asymmetric synthesis .

Studies on azetidine's interactions reveal its potential as a versatile compound in organic synthesis. For instance, the ability of azetidinium ions to react with various nucleophiles expands the scope of functionalization available for this compound. Additionally, research has focused on the reactivity patterns of azetidines in different chemical environments, highlighting their adaptability in synthetic pathways .

Azetidine is often compared with several similar compounds due to its structural features and reactivity:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Aziridine | Three-membered ring | Higher ring strain; more reactive than azetidine |

| Pyrrolidine | Five-membered ring | More stable; commonly found in natural products |

| Oxetane | Four-membered ring | Lower reactivity compared to azetidine |

| Azetidinone | β-lactam | Contains a carbonyl group; used in antibiotic synthesis |

Azetidine's distinct four-membered ring structure combined with its nitrogen atom sets it apart from these compounds, influencing both its chemical behavior and potential applications in various fields .

Traditional Cyclization Approaches

Gabriel Synthesis and Modifications

The Gabriel synthesis represents one of the foundational approaches for constructing azetidine derivatives, though its application to four-membered ring systems requires significant modifications from the classical amine synthesis protocol [1] [2]. The traditional Gabriel synthesis employs phthalimide as a protected nitrogen nucleophile, which undergoes nucleophilic substitution with alkyl halides followed by hydrolytic deprotection [1]. However, when adapted for azetidine formation, several limitations become apparent that have necessitated methodological innovations [4].

The fundamental challenge in applying Gabriel synthesis to azetidine construction lies in the inherent strain associated with four-membered ring formation [2]. Classical Gabriel conditions, which work effectively for primary amine synthesis, often fail to promote the cyclization step required for azetidine ring closure [4]. Researchers have addressed this limitation through several strategic modifications, including the use of alternative protecting groups and enhanced nucleophilic activation conditions [5].

Recent advances in Gabriel synthesis modifications for azetidine construction include the development of sulfinamide-based protecting groups, which provide enhanced nucleophilicity compared to traditional phthalimide systems [5]. These modifications have enabled the successful cyclization of appropriately functionalized precursors to yield substituted azetidines in moderate to good yields [31]. The stereochemical control achievable through chiral sulfinamide auxiliaries represents a particularly significant advancement, allowing access to enantiomerically enriched azetidine products [31].

| Substrate Type | Protecting Group | Yield Range | Stereoselectivity |

|---|---|---|---|

| Primary alkyl halides | Phthalimide | 45-65% | Racemic |

| Benzylic halides | Sulfinamide | 70-85% | >95% enantiomeric excess |

| Secondary halides | Modified phthalimide | 25-40% | Variable |

The mechanistic pathway for Gabriel synthesis-derived azetidine formation involves initial nucleophilic attack by the protected nitrogen on an appropriately positioned electrophilic carbon center [2]. The success of cyclization depends critically on the geometric constraints imposed by the substrate structure and the electronic properties of the protecting group [4]. Computational studies have revealed that the transition state for four-membered ring closure exhibits higher activation barriers compared to five- or six-membered ring formation, necessitating more forcing conditions or enhanced nucleophilic reactivity [27].

Ring-Closing Metathesis Strategies

Ring-closing metathesis has emerged as a powerful strategy for azetidine synthesis, particularly for the construction of unsaturated four-membered nitrogen heterocycles [6] [20]. The application of Grubbs catalysts to appropriately designed diene precursors enables the formation of cyclic alkenes, which can subsequently be reduced or further functionalized to yield saturated azetidine derivatives [23].

The development of ring-closing metathesis approaches to azetidines represents a significant advancement over traditional cyclization methods, offering superior functional group tolerance and milder reaction conditions [20]. First-generation Grubbs catalysts, while effective for larger ring systems, often exhibit limited efficiency for four-membered ring formation due to the substantial ring strain involved [23]. Second-generation Grubbs catalysts demonstrate enhanced activity and have enabled successful azetidine formation from appropriately substituted diene precursors [6].

The substrate design for ring-closing metathesis approaches to azetidines requires careful consideration of both geometric and electronic factors [6]. Optimal precursors typically incorporate terminal alkenes separated by a three-atom chain, with the nitrogen atom appropriately protected to prevent catalyst poisoning [20]. The choice of protecting group proves critical, as electron-withdrawing substituents on nitrogen can enhance the rate of metathesis while simultaneously facilitating subsequent transformations [6].

| Catalyst Generation | Substrate Type | Reaction Conditions | Yield | Ring Strain Energy |

|---|---|---|---|---|

| First-generation Grubbs | N-tosyl diene | Dichloromethane, reflux, 24h | 45-60% | 26.2 kcal/mol |

| Second-generation Grubbs | N-mesyl diene | Toluene, 80°C, 12h | 65-80% | 26.2 kcal/mol |

| Hoveyda-Grubbs | N-Boc diene | Dichloromethane, 40°C, 8h | 70-85% | 26.2 kcal/mol |

The mechanistic pathway for ring-closing metathesis involves initial coordination of the catalyst to one alkene, followed by formation of a metallacyclobutane intermediate through [2+2] cycloaddition [20]. Subsequent cycloreversion releases ethylene and forms the desired cyclic alkene product [23]. The success of this approach for azetidine synthesis depends critically on the thermodynamic favorability of ring closure versus competing intermolecular metathesis reactions [20].

Advanced applications of ring-closing metathesis in azetidine synthesis include the construction of fused ring systems and the preparation of highly substituted derivatives [6]. These transformations often require specialized catalyst systems and optimized reaction conditions to overcome the inherent challenges associated with four-membered ring formation [21]. The resulting unsaturated azetidines serve as valuable synthetic intermediates, amenable to diverse functionalization strategies including hydrogenation, cycloaddition, and cross-coupling reactions [6].

Photochemical and Radical-Mediated Syntheses

Photochemical and radical-mediated approaches to azetidine synthesis have gained considerable attention due to their ability to promote cyclization under mild conditions while accessing unique substitution patterns [7] [8]. These methodologies exploit the reactivity of photoexcited states and radical intermediates to overcome the kinetic barriers associated with four-membered ring formation [17].

The aza Paternò-Büchi reaction represents a cornerstone photochemical approach for azetidine construction, involving the [2+2] cycloaddition of imines with alkenes under ultraviolet irradiation [28]. Recent advances have expanded the scope of this transformation to include acyclic imines, previously considered challenging substrates due to their tendency toward photoisomerization [28]. Computational modeling has identified key factors governing successful cycloaddition, including frontier orbital energy matching and appropriate steric constraints [28].

Radical strain-release photocatalysis has emerged as a particularly innovative approach to azetidine synthesis [7] [8]. This methodology employs azabicyclo[1.1.0]butanes as radical acceptors in photocatalytic processes, leading to ring expansion and azetidine formation through strain-release mechanisms [7]. The process operates under visible light irradiation using organic photosensitizers, providing access to densely functionalized azetidines in a single synthetic operation [8].

| Photochemical Method | Light Source | Catalyst/Sensitizer | Yield Range | Substrate Scope |

|---|---|---|---|---|

| Aza Paternò-Büchi | UV (300-350 nm) | None required | 60-85% | Cyclic imines, activated alkenes |

| Radical strain-release | Blue LED (420 nm) | Organic photosensitizer | 70-90% | Azabicyclo[1.1.0]butanes, sulfonyl imines |

| Photocatalytic [2+2] | White LED | Ruthenium complex | 55-75% | Dihydroquinoxalinones, alkenes |

The mechanistic pathway for radical strain-release photocatalysis involves initial energy transfer from the excited photosensitizer to sulfonyl imine substrates, generating radical intermediates [8]. These radicals subsequently attack the strained azabicyclo[1.1.0]butane system, promoting ring opening and concurrent azetidine formation [7]. Density functional theory calculations have provided detailed insights into the transition states involved, revealing the critical role of strain release in driving the cyclization process [8].

Photocatalytic dehydrogenative [2+2] cycloadditions represent another significant advancement in azetidine synthesis [30]. These transformations employ photoredox catalysis to promote aerobic oxidation of amine substrates, generating reactive intermediates that undergo intermolecular cycloaddition with appropriately activated alkenes [30]. The method demonstrates excellent functional group tolerance and provides access to structurally complex azetidine derivatives under mild conditions [30].

The synthetic utility of photochemical azetidine synthesis is exemplified by successful applications to complex natural product analogs and pharmaceutical intermediates [7] [17]. These transformations often proceed with high levels of stereocontrol, enabling the preparation of enantiomerically enriched products when chiral substrates or catalysts are employed [30]. The operational simplicity and mild reaction conditions make photochemical approaches particularly attractive for late-stage functionalization and the synthesis of sensitive compounds [17].

Transition Metal-Catalyzed [3+1] Cycloadditions

Transition metal-catalyzed [3+1] cycloadditions have revolutionized azetidine synthesis by providing direct access to four-membered nitrogen heterocycles from readily available precursors [9] [21]. These transformations typically involve the formal insertion of a one-carbon unit into a three-atom chain containing nitrogen, leading to azetidine formation under catalytic conditions [25].

Rhodium-catalyzed [3+1] cycloadditions represent the most extensively developed class of these transformations [21] [25]. The reaction mechanism involves initial formation of a rhodium carbene from diazo compound precursors, followed by nucleophilic attack by appropriately positioned nitrogen centers [21]. The resulting ylide intermediates undergo cyclization through [2] [3]-Stevens rearrangement or related pathways to yield azetidine products [25].

The substrate scope for rhodium-catalyzed [3+1] cycloadditions encompasses a diverse range of nitrogen-containing precursors, including aziridines, imines, and protected amines [21] [25]. Bicyclic methylene aziridines have proven particularly effective substrates, undergoing ring expansion to yield densely substituted methylene azetidines with excellent stereochemical control [21]. The reaction proceeds through aziridinium ylide formation followed by concerted ring-opening and ring-closing processes [25].

| Metal Catalyst | Substrate Type | Carbene Source | Reaction Conditions | Yield | Selectivity |

|---|---|---|---|---|---|

| Rhodium(II) acetate | Methylene aziridines | Diazo acetates | Dichloromethane, 25°C | 75-90% | >20:1 diastereoselectivity |

| Copper(I) triflate | Azomethine ylides | Enynes | Toluene, 80°C | 65-85% | >95% enantioselectivity |

| Nickel(0) complexes | Azetidinones | Alkynes | Tetrahydrofuran, 60°C | 70-85% | Regioselective |

Copper-catalyzed [3+1] cycloadditions offer complementary reactivity to rhodium systems, particularly for the construction of highly substituted azetidines from azomethine ylide precursors [11]. These transformations proceed through 1,3-dipolar cycloaddition mechanisms, with the copper catalyst serving to activate both the dipole and dipolarophile components [11]. Density functional theory calculations support a concerted mechanism for these transformations, with stereoselectivity determined at the cycloaddition transition state [11].

Nickel-catalyzed carbon-carbon bond activation provides an alternative approach to [3+1] cycloadditions for azetidine synthesis [9]. These transformations involve oxidative addition of nickel into strained four-membered ring systems, followed by insertion of unsaturated substrates and reductive elimination [9]. The regioselectivity of these processes can be controlled through appropriate choice of ligands and reaction conditions [14].

The mechanistic understanding of transition metal-catalyzed [3+1] cycloadditions has been enhanced through computational studies and experimental mechanistic investigations [25]. These studies reveal the critical importance of metal-ligand cooperativity in controlling both reactivity and selectivity [11]. The ability to access diverse azetidine substitution patterns through judicious choice of metal catalyst and reaction conditions makes these transformations particularly valuable for complex molecule synthesis [21].

Computational Modeling-Driven Synthetic Routes

Computational modeling has become an indispensable tool for understanding and optimizing azetidine synthesis, providing detailed insights into reaction mechanisms, selectivity origins, and catalyst design principles [12] [18]. Density functional theory calculations have proven particularly valuable for analyzing the unique challenges associated with four-membered ring formation and identifying strategies to overcome kinetic barriers [26] [27].

The application of computational methods to Gabriel synthesis modifications has revealed key factors governing cyclization efficiency [27]. Transition state calculations demonstrate that azetidine formation exhibits significantly higher activation barriers compared to larger ring systems, consistent with experimental observations of reduced yields [26]. These studies have guided the development of enhanced nucleophilic activation strategies and alternative protecting group systems [27].

Ring-closing metathesis approaches to azetidines have benefited significantly from computational analysis of catalyst-substrate interactions [20]. Density functional theory studies of various Grubbs catalyst generations reveal the electronic and steric factors controlling metathesis efficiency for strained ring formation [23]. These insights have informed the design of specialized catalyst systems optimized for four-membered ring synthesis [20].

| Computational Method | Application Area | Key Findings | Predictive Accuracy |

|---|---|---|---|

| Density Functional Theory | Transition state analysis | Activation barriers, selectivity origins | ±2 kcal/mol energy predictions |

| Molecular dynamics | Catalyst screening | Ligand effects, substrate scope | 85-90% success prediction |

| Machine learning | Reaction optimization | Condition optimization, yield prediction | 80-95% yield prediction accuracy |

Photochemical azetidine synthesis has been revolutionized through computational prediction of successful substrate combinations [28]. Machine learning algorithms trained on frontier orbital energies and steric parameters can accurately predict which imine-alkene pairs will undergo efficient aza Paternò-Büchi reactions [18]. This computational screening approach has enabled the rapid identification of previously unknown reactive combinations, significantly expanding the scope of photochemical azetidine synthesis [28].

The mechanistic understanding of transition metal-catalyzed [3+1] cycloadditions has been enhanced through comprehensive computational studies [11] [25]. These investigations reveal the detailed pathways for ylide formation, cyclization, and stereochemical control in rhodium and copper-catalyzed systems [25]. The computational predictions have been validated through experimental mechanistic studies, including chirality transfer experiments and kinetic analysis [21].

Computational catalyst design represents an emerging frontier in azetidine synthesis [18]. Genetic algorithms have been employed to evolve new catalyst structures for specific transformations, leading to the discovery of azetidine-based catalysts with enhanced activity compared to traditional systems [18]. These computationally designed catalysts demonstrate the potential for rational catalyst development guided by theoretical predictions [12].

The integration of computational modeling with experimental synthesis has led to significant advances in reaction condition optimization [32]. Machine learning models trained on reaction databases can predict optimal temperatures, solvents, and catalyst loadings for azetidine-forming reactions [27]. This approach has reduced the time and resources required for reaction development while improving overall synthetic efficiency [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive

Other CAS

53860-05-2

Wikipedia

General Manufacturing Information

Azetidine, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).